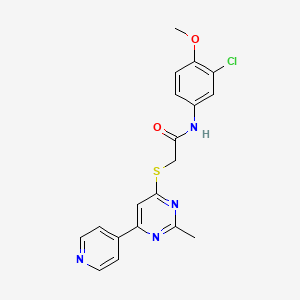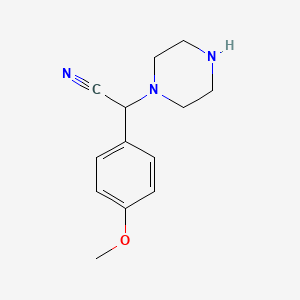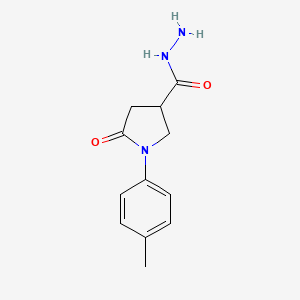
1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a carbohydrazide group (-CONHNH2), which is a derivative of carboxylic acids and is often found in various pharmaceuticals . The “4-Methylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methyl group (-CH3) attached to the 4th carbon in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carbohydrazide group, and the 4-methylphenyl group. The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. The pyrrolidine ring, carbohydrazide group, and 4-methylphenyl group could all potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbohydrazide group and the pyrrolidine ring) would all play a role .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis with Naphthoquinone Derivatives : 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide has been used in reactions with 1,4-naphthoquinone derivatives, leading to the synthesis of various N′-phenyl-5-oxopyrrolidine-3-carbohydrazides. These compounds were further alkylated using ethyl iodide. Their chemical properties were characterized using NMR, IR, and mass spectra (Vaickelionienė et al., 2011).
Antibacterial Activity : Various derivatives of this compound have been synthesized and tested for antibacterial activity. These derivatives showed notable efficacy against bacterial strains such as S. aureus, L. monocytogenes, E. coli, and P. aeruginosa (Balandis et al., 2019).
Antioxidant Activity : Derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents have been synthesized from this compound. These compounds displayed potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid in some cases (Tumosienė et al., 2019).
Novel Derivative Synthesis : A range of 1,3-disubstituted pyrrolidinone derivatives with various moieties were synthesized from this compound. These include hydrazone, azole, triazine, and semi- and thiosemicarbazide moieties, showcasing the versatility of this compound in creating diverse chemical structures (Urbonavičiūtė et al., 2014).
Medicinal and Biological Applications
Antibacterial Agents : Synthesized compounds from this compound demonstrated excellent antibacterial activity, particularly against P. aeruginosa and L. monocytogenes. This points to their potential as effective antibacterial agents (Balandis et al., 2019).
Potential Analgesic and Anti-Inflammatory Agents : Certain arylidene derivatives of 5-phenyl-4-R-pyrrole-3-carbohydrazides, prepared from this compound, have shown significant analgesic and anti-inflammatory activities in animal models. This suggests their potential therapeutic use in pain and inflammation management (Murineddu et al., 2001).
Antibacterial Activity of Derivatives : The synthesis of various derivatives of this compound has led to compounds with considerable antibacterial activity, further emphasizing its utility in the development of new antibacterial drugs (Žirgulevičiūtė et al., 2015).
Antibacterial and Antifungal Properties : Novel 3-substituted 1-(3-hydroxyphenyl)-5-oxopyrrolidine derivatives, synthesized from this compound, have demonstrated potential antibacterial and antifungal activities. This highlights the compound's role in developing new agents for combating microbial infections (Voskienė et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-2-4-10(5-3-8)15-7-9(6-11(15)16)12(17)14-13/h2-5,9H,6-7,13H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVPNXSPVGYLCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

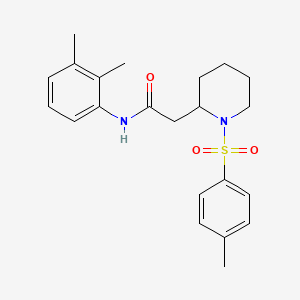
![4-isopropoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2400219.png)
![(5E)-2-(morpholin-4-yl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2400220.png)

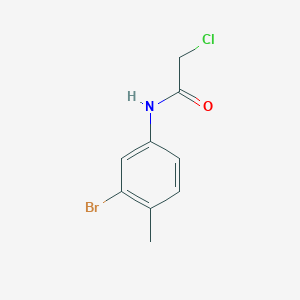
![1-(4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B2400225.png)

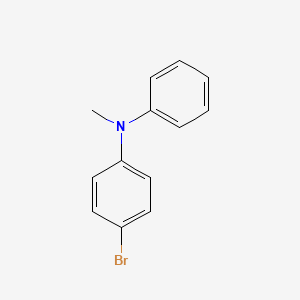
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2400229.png)
![2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2400230.png)
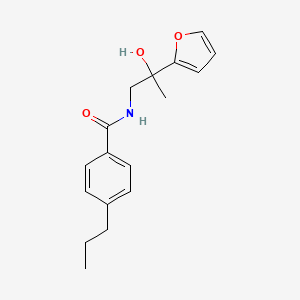
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid](/img/structure/B2400234.png)
